Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
Brand Name: Vulcanchem
CAS No.: 13291-96-8
VCID: VC20970519
InChI: InChI=1S/C13H15NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/p-1/b9-8+;/t12-;/m1./s1
SMILES: CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[Na+]
Molecular Formula: C13H14NNaO4
Molecular Weight: 271.24 g/mol

Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate

CAS No.: 13291-96-8

Cat. No.: VC20970519

Molecular Formula: C13H14NNaO4

Molecular Weight: 271.24 g/mol

* For research use only. Not for human or veterinary use.

Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate - 13291-96-8

Specification

CAS No. 13291-96-8
Molecular Formula C13H14NNaO4
Molecular Weight 271.24 g/mol
IUPAC Name sodium;(2R)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate
Standard InChI InChI=1S/C13H15NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/p-1/b9-8+;/t12-;/m1./s1
Standard InChI Key VWAWMPXOFHGGMY-UYZIEVLVSA-M
Isomeric SMILES C/C(=C\C(=O)OC)/N[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+]
SMILES CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[Na+]
Canonical SMILES CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator